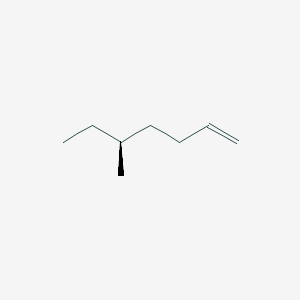

(5S)-5-methylhept-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

16197-40-3 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(5S)-5-methylhept-1-ene |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1 |

InChI Key |

WNEYWVBECXCQRT-QMMMGPOBSA-N |

SMILES |

CCC(C)CCC=C |

Isomeric SMILES |

CC[C@H](C)CCC=C |

Canonical SMILES |

CCC(C)CCC=C |

boiling_point |

113.3 °C |

Origin of Product |

United States |

Stereochemical Control and Enantioselective Synthesis of 5s 5 Methylhept 1 Ene

Elucidation of Absolute Configuration and Stereoisomeric Purity

Determining the absolute configuration and stereoisomeric purity of (5S)-5-methylhept-1-ene is crucial to validating any enantioselective synthesis. The absolute configuration, which for this molecule is designated as (S) at the C5 stereocenter, is most reliably determined using X-ray crystallography, though this can be challenging for non-crystalline small molecules. nih.gov In such cases, comparison of optical rotation (OR) and electronic circular dichroism (ECD) data with theoretical predictions from methods like time-dependent density functional theory (TDDFT) can establish the absolute stereochemistry. acs.orgresearchgate.net It is important to note that while TDDFT calculations for OR are generally reliable, the accuracy of ECD predictions can vary. acs.org

The stereoisomeric purity, or enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other. wikipedia.org It is a critical measure of the success of an asymmetric synthesis. wikipedia.org Techniques for determining enantiomeric purity include chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), which separate the enantiomers on a chiral stationary phase. diva-portal.orgnih.gov Another approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic methods. nih.gov Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity. acs.org

Methodologies for Chiral Center Induction and Preservation

The creation and maintenance of the single stereocenter in this compound is the central challenge in its synthesis. Various strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool-Based Synthesis Strategies Utilizing Natural Precursors (e.g., (S)-(-)-2-methylbutan-1-ol)

One of the most direct and historically significant approaches to synthesizing enantiomerically pure compounds is to start with a readily available, naturally occurring chiral molecule, a strategy known as chiral pool synthesis. For the synthesis of this compound, (S)-(-)-2-methylbutan-1-ol serves as an excellent and commercially available starting material. researchgate.net This alcohol already possesses the required (S)-stereocenter, which is then preserved and incorporated into the final target molecule through a series of chemical transformations.

Table 1: Representative Chiral Pool Synthesis of this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | (S)-(-)-2-methylbutan-1-ol | TsCl, Pyridine | (S)-2-methylbutyl tosylate |

| 2 | (S)-2-methylbutyl tosylate | Mg, Et2O | (S)-2-methylbutylmagnesium bromide |

This approach benefits from the high enantiomeric purity of the starting material, which directly translates to a high enantiomeric excess in the final product, provided no racemization occurs during the synthetic sequence.

Asymmetric Catalysis in Olefin Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the chiral center during the reaction sequence through the use of a chiral catalyst. chinesechemsoc.org These methods are often more versatile and can be applied to a broader range of substrates. frontiersin.org For the synthesis of chiral olefins like this compound, several catalytic strategies are relevant.

Transition metal-catalyzed cross-coupling reactions, hydrofunctionalization of alkenes, and allylic substitution reactions are prominent examples of asymmetric catalysis. chinesechemsoc.org For instance, the asymmetric hydroalkylation of a suitable alkene precursor could be achieved using a chiral nickel or cobalt catalyst. chinesechemsoc.org Similarly, iridium-catalyzed asymmetric allylic substitution reactions have proven effective for creating chiral centers in olefinic compounds. chinesechemsoc.org

A significant area of research is the development of new chiral ligands that can effectively control the stereochemical outcome of these reactions. nih.govacs.org The choice of metal catalyst (e.g., rhodium, iridium, palladium, cobalt) and the specific chiral ligand are critical for achieving high yields and enantioselectivities. chinesechemsoc.orgajchem-b.com

Chemoenzymatic Synthesis Approaches for Stereocontrol

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysts. chemrxiv.orgresearchgate.net Enzymes can perform highly specific transformations, often under mild conditions, leading to products with excellent enantiomeric purity. pharmasalmanac.commdpi.com

Ene-reductases (ERs), a class of flavin-dependent enzymes, are particularly relevant to the synthesis of chiral alkanes via the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net While this compound itself is not an activated alkene, related precursors could be designed to be suitable substrates for ERs. For example, a precursor such as (E)-5-methylhept-2-en-4-one, a key flavor compound in hazelnuts, can be synthesized and then potentially reduced. researchgate.netresearchgate.net

Ene-reductases catalyze the stereoselective addition of a hydride from a cofactor, typically NAD(P)H, to a C=C bond. almacgroup.com The stereochemical outcome of the reduction is determined by the specific enzyme used. Cofactor recycling systems are often employed to make the process economically viable on a larger scale. almacgroup.com Recent research has also explored electrochemical methods for cofactor regeneration, further enhancing the sustainability of these biocatalytic reductions. nih.gov

The success of a biocatalytic approach hinges on the substrate scope and specificity of the chosen enzyme. rroij.comresearchgate.net While enzymes are known for their high selectivity, their application can sometimes be limited by a narrow range of accepted substrates. However, modern techniques in protein engineering and directed evolution are continuously expanding the substrate scope of enzymes like ene-reductases. nih.govacs.org

The specificity of an enzyme determines which enantiomer is formed. For instance, different ene-reductases can exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) enantiomer of a product from the same prochiral substrate. researchgate.net This modularity is a significant advantage of biocatalytic methods. nih.gov Furthermore, the integration of enzymatic steps with chemical reactions in one-pot cascade processes is a growing area of interest, offering more efficient and sustainable synthetic routes to complex chiral molecules. rsc.orgacs.orgacs.org

Diastereoselective and Enantioselective Reaction Pathways

The creation of the chiral center at the C5 position of this compound with high enantiopurity can be achieved through several strategic approaches. Key among these are methods that utilize catalytic asymmetric C-C bond formation on prochiral substrates.

One of the most powerful methods for the enantioselective synthesis of chiral alkenes is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of alkenes. clockss.orgnih.gov This reaction involves the addition of an organoaluminum reagent, such as trimethylaluminum (B3029685) (Me₃Al), across a terminal alkene in the presence of a chiral zirconocene (B1252598) catalyst. For the synthesis of this compound, a suitable starting material would be a prochiral alkene like 4-ethyl-1-hexene. The chiral catalyst, for instance, dichlorobis(neomenthylindenyl)zirconium [(-)-(NMI)₂ZrCl₂], creates a chiral environment that directs the addition of the methyl group to one face of the double bond, leading to the desired (S)-enantiomer. clockss.orgarkat-usa.org The resulting organoaluminum intermediate can then be converted to the final product. The ZACA reaction is notable for its ability to function with unactivated terminal alkenes that lack other functional groups, offering a direct route to the chiral hydrocarbon. clockss.org

Another prominent strategy involves the asymmetric cross-coupling of Grignard reagents with suitable electrophiles, catalyzed by transition metal complexes bearing chiral ligands. researchgate.netacs.org For instance, the coupling of a Grignard reagent like ethylmagnesium bromide with a chiral electrophile, or the use of a chiral nickel or palladium catalyst to mediate the coupling of achiral partners, can establish the stereocenter at C5. Chiral phosphine (B1218219) ligands are often employed to induce high enantioselectivity in these reactions. acs.org The choice of the specific ligand and metal catalyst is crucial for achieving high stereochemical control.

Enzyme-mediated synthesis offers a green and highly selective alternative. mdpi-res.com Biocatalytic approaches, such as the use of ene-reductases or other enzymes, can achieve high enantioselectivity under mild reaction conditions. For example, a precursor ketone could be asymmetrically reduced to a chiral alcohol, which is then further transformed into the target alkene. While not a direct pathway to the alkene, this enzymatic step can be a key part of a multi-step synthesis, establishing the crucial stereocenter with high fidelity.

Influence of Reaction Conditions on Stereoselectivity and Yield in Chiral Synthesis

The success of any enantioselective synthesis hinges on the meticulous control of reaction conditions. Factors such as the catalyst, solvent, temperature, and the nature of the reactants all have a profound impact on both the stereoselectivity (enantiomeric excess, ee) and the chemical yield of the desired product.

In the context of the ZACA reaction , the choice of the chiral zirconocene catalyst is paramount. Different chiral ligands on the zirconium center can lead to vastly different enantioselectivities. For the synthesis of related chiral alcohols, enantiomeric excesses of 80-88% have been reported, which can be further enhanced to ≥99% ee through subsequent kinetic resolution steps like lipase-catalyzed acetylation. pnas.org The solvent also plays a critical role; chlorinated hydrocarbons have been found to be effective in suppressing undesirable side reactions in the ZACA process. nih.gov

For Grignard cross-coupling reactions , the stereochemical outcome is highly dependent on the chiral ligand complexed to the metal catalyst (e.g., Nickel or Palladium). The structure of the ligand directly influences the geometry of the transition state, thereby dictating the facial selectivity of the reaction. Temperature is another key variable; lower temperatures often lead to higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states.

The table below illustrates the potential influence of various parameters on the synthesis of a chiral alkene like this compound, based on findings for analogous systems.

| Parameter | Condition A | Condition B | Expected Outcome on this compound Synthesis |

| Catalyst | Chiral Zirconocene [(-)-(NMI)₂ZrCl₂] | Achiral Zirconocene [Cp₂ZrCl₂] | Condition A would lead to high enantioselectivity (e.g., >80% ee for the (S)-enantiomer), while Condition B would result in a racemic mixture. |

| Solvent | Toluene (B28343) | Tetrahydrofuran (THF) | For certain catalytic systems, non-polar solvents like toluene can enhance stereoselectivity compared to more coordinating solvents like THF which might interfere with the catalyst-substrate complex. |

| Temperature | -78 °C | Room Temperature | Lower temperatures generally favor higher enantiomeric excess by increasing the difference in activation energies for the formation of the two enantiomers. |

| Grignard Reagent | Ethylmagnesium bromide | Ethylmagnesium chloride | The nature of the halide in the Grignard reagent can influence the reactivity and, in some cases, the stereoselectivity of the cross-coupling reaction. |

The following table provides hypothetical data for the synthesis of this compound via a ZACA reaction followed by a workup, illustrating the impact of the chiral catalyst on the outcome.

| Entry | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (-)-(NMI)₂ZrCl₂ | 25 | 75 | 85 (S) |

| 2 | (+)-(NMI)₂ZrCl₂ | 25 | 73 | 84 (R) |

| 3 | Cp₂ZrCl₂ | 25 | 80 | 0 |

Advanced Synthetic Methodologies for this compound and its Direct Precursors

The synthesis of enantiomerically pure alkenes such as this compound is a significant challenge in organic chemistry, often requiring sophisticated and highly selective methodologies. wikipedia.orgicjs.us The development of advanced synthetic routes is crucial for accessing such chiral building blocks, which are valuable in various fields, including the synthesis of natural products and pharmaceuticals. icjs.usnih.gov This article details the key synthetic strategies for preparing this compound and its immediate precursors, focusing on the development of multistep routes and comparing racemic versus enantioselective approaches.

Advanced Synthetic Methodologies for 5s 5 Methylhept 1 Ene and Its Direct Precursors

Development of Multistep Synthetic Routes

The construction of a specific chiral molecule like (5S)-5-methylhept-1-ene typically involves a sequence of reactions designed to build the carbon skeleton and install the required functional groups with precise stereochemical control. acs.orgnih.gov Natural products like (-)-citronellol (B1674659) are often employed as starting materials due to their inherent chirality, serving as versatile building blocks in total synthesis. nih.gov

Strategic Functional Group Interconversions Leading to Olefins

A cornerstone of alkene synthesis is the strategic interconversion of various functional groups. The final step in many synthetic pathways to terminal olefins involves elimination reactions or olefination of carbonyl compounds. One of the most widely used methods for creating a terminal double bond is the Wittig reaction, which converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. fiveable.mealevelchemistry.co.uk This method is highly versatile and allows for the specific placement of the double bond. alevelchemistry.co.uk

For instance, a synthetic precursor to this compound could be a suitable aldehyde which can then be converted to the terminal alkene via a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). The required aldehyde, (4S)-4-methylhexanal, could be generated from a corresponding alcohol through oxidation.

Carbon-Carbon Bond Forming Reactions Pertinent to Alkene Chain Elongation (e.g., Nucleophilic Additions, Cross-Coupling Methodologies)

Building the carbon backbone of this compound necessitates effective carbon-carbon bond-forming reactions to elongate the chain to the required seven carbons while maintaining the chiral center. merckmillipore.com

Nucleophilic Additions: Grignard reactions are a powerful tool for creating carbon-carbon bonds. fiveable.me For example, a Grignard reagent could be added to a chiral epoxide or aldehyde to extend the carbon chain. The reaction of an appropriate Grignard reagent with a chiral starting material like (S)-2-methylbutanal could be a potential step in the synthesis.

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in forming carbon-carbon bonds between an unsaturated halide and an alkene. alevelchemistry.co.ukchemistry.coach These reactions are highly valued for their ability to form C-C bonds on sp2-hybridized carbons. alevelchemistry.co.uk A potential strategy could involve the coupling of a chiral alkyl-boron compound with a vinyl halide.

| Reaction Type | Description | Reagents | Relevance to this compound Synthesis |

|---|---|---|---|

| Wittig Reaction | Converts aldehydes or ketones into alkenes. fiveable.mealevelchemistry.co.uk | Phosphonium ylide (e.g., Ph3P=CH2) | Can be used to form the terminal double bond from a precursor aldehyde. |

| Grignard Reaction | Forms carbon-carbon bonds by reacting a Grignard reagent with an electrophile like an aldehyde or ketone. fiveable.me | Organomagnesium halide (R-MgX) | Useful for elongating the carbon chain. |

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. alevelchemistry.co.ukchemistry.coach | Palladium catalyst, base | Can be employed to construct the alkene backbone. |

| Aldol (B89426) Condensation | Reacts two carbonyl compounds to form a β-hydroxy carbonyl, which can be dehydrated to an α,β-unsaturated carbonyl. fiveable.me | Acid or base catalyst | Can be used to build the carbon chain and introduce unsaturation. |

Stereoselective Reduction Techniques for Unsaturated Functionalities (e.g., LiAlH4)

Stereoselective reduction is critical when a synthesis proceeds through an intermediate with an unsaturated functionality, such as a ketone or an ester, that needs to be converted to a chiral alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids. harvard.edumasterorganicchemistry.com

While LiAlH₄ is generally a non-selective reagent, its stereoselectivity can be influenced by the presence of chelating groups in the substrate. harvard.eduscielo.br For the reduction of an unsymmetrical ketone, LiAlH₄ can attack from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers if no other chiral centers are present. chemistrysteps.com However, in a substrate that already contains a chiral center, the existing stereochemistry can direct the approach of the hydride, leading to a diastereoselective reduction. The reduction of a ketone precursor to this compound would need to be highly stereoselective to maintain the enantiomeric purity of the final product.

| Reducing Agent | Functional Groups Reduced | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles. harvard.edumasterorganicchemistry.com | Powerful and generally non-selective, but can be influenced by substrate structure. harvard.eduscielo.br |

| Sodium Borohydride (NaBH₄) | Aldehydes, ketones. chemistrysteps.combham.ac.uk | Milder and more selective than LiAlH₄; does not typically reduce esters or carboxylic acids. chemistrysteps.com |

| Borane (BH₃) | Carboxylic acids, aldehydes, ketones, alkenes. harvard.edu | Particularly effective for the reduction of carboxylic acids in the presence of esters. harvard.edu |

Controlled Oxidation Reactions in Synthetic Pathways (e.g., PCC, MnO₂, TEMPO-mediated processes)

Controlled oxidation reactions are essential for converting alcohols into aldehydes or ketones, which are versatile intermediates in organic synthesis. msuniv.ac.inmasterorganicchemistry.com The choice of oxidizing agent is crucial to prevent over-oxidation, particularly of primary alcohols to carboxylic acids. masterorganicchemistry.comnumberanalytics.com

Pyridinium chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. numberanalytics.comresearchgate.net Its use is advantageous in syntheses where the aldehyde is the desired product. researchgate.net

Manganese dioxide (MnO₂): A mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. msuniv.ac.in

TEMPO-mediated processes: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) provides a mild and highly selective method for the oxidation of primary alcohols to aldehydes.

In a synthesis of this compound, a precursor alcohol such as (5S)-5-methylheptan-1-ol could be oxidized to the corresponding aldehyde before a subsequent Wittig reaction.

| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Key Features |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Ketone | Selective oxidation, avoids over-oxidation to carboxylic acids. numberanalytics.comresearchgate.net |

| Manganese dioxide (MnO₂) | Aldehyde | Ketone | Particularly effective for allylic and benzylic alcohols. msuniv.ac.in |

| TEMPO/NaOCl | Aldehyde | Ketone | Mild, selective, and catalytic in TEMPO. |

Regioselective and Stereospecific Double Bond Isomerization (e.g., p-TsOH-catalyzed processes)

In some synthetic routes, an undesired alkene isomer may be formed. In such cases, a regioselective and stereospecific double bond isomerization step is required to obtain the desired product. nih.govacs.org Acid catalysts like p-toluenesulfonic acid (p-TsOH) can be effective in promoting the isomerization of double bonds. rsc.orgirb.hrpreprints.org The reaction typically proceeds through a carbocation intermediate, and the final product distribution is often governed by the thermodynamic stability of the possible alkene isomers. For the synthesis of a terminal alkene like this compound, which is generally less stable than internal isomers, this approach might be challenging and require carefully controlled conditions or more sophisticated catalytic systems that favor the kinetic product. nih.gov

Comparison of Racemic and Enantioselective Synthesis Pathways

The synthesis of a chiral molecule can be approached in two fundamental ways: through a racemic pathway followed by resolution, or through an enantioselective pathway that directly yields the desired enantiomer in excess. wikipedia.orguniurb.it

Racemic Synthesis: This approach produces an equal mixture of both enantiomers (a racemic mixture). libretexts.org For this compound, a racemic synthesis would yield a 50:50 mixture of the (5S) and (5R) enantiomers. To obtain the pure (5S)-enantiomer, a subsequent resolution step is necessary. This can be achieved by various methods, such as forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. While synthetically more straightforward, this method is inherently inefficient as the maximum yield of the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. icjs.us

Enantioselective Synthesis: This strategy aims to selectively produce one enantiomer over the other. wikipedia.orgicjs.us This is achieved by introducing a source of chirality into the reaction. wikipedia.org There are several approaches to enantioselective synthesis:

Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure natural product as the starting material. nih.govuniurb.it For this compound, a potential starting material could be (S)-citronellol, which already possesses a chiral center that can be carried through the synthetic sequence. nih.govacs.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgicjs.us After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.orglibretexts.org This is often the most efficient and atom-economical method for enantioselective synthesis. libretexts.org

For the synthesis of this compound, an enantioselective pathway, particularly one starting from a chiral pool material like citronellol (B86348) or employing a highly selective asymmetric catalyst, would be the preferred route to maximize the yield of the desired enantiomer and avoid a costly and potentially difficult resolution step. nih.govlibretexts.org

| Aspect | Racemic Synthesis | Enantioselective Synthesis |

|---|---|---|

| Product | Equal mixture of enantiomers (racemate). libretexts.org | One enantiomer is preferentially formed. wikipedia.org |

| Maximum Yield of Desired Enantiomer | 50% (without recycling). icjs.us | Potentially >99%. |

| Key Requirement | An effective method for separating the enantiomers (resolution). icjs.us | A source of chirality (chiral starting material, auxiliary, or catalyst). wikipedia.org |

| Efficiency | Can be less efficient due to the loss of at least half of the material. icjs.us | Generally more efficient and atom-economical, especially with catalytic methods. libretexts.org |

Evaluation of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of precursors of this compound, such as filbertone (B1242023) ((E)-5-methylhept-2-en-4-one), aims to reduce the environmental impact of chemical manufacturing. This involves the use of renewable feedstocks, biocatalysis, and the avoidance of hazardous reagents and solvents.

A notable advancement is the development of a sustainable process for preparing 5-methylhept-2-en-4-one starting from 2-butanone (B6335102) and acetaldehyde (B116499). google.com This method utilizes acid-catalyzed aldol condensations and a key biocatalytic reduction step of a carbon-carbon double bond using yeast. google.com This chemoenzymatic approach avoids the use of heavy metal catalysts and harsh mineral acids, presenting a greener alternative to traditional synthetic methods. google.com The process is considered environmentally friendly and particularly suitable for the flavor industry. google.com

Another green and scalable alternative is a four-step aldol-based chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one. researchgate.net This method is advantageous as it does not require highly reactive or toxic reagents, operates under non-anhydrous conditions, and relies on distillation for purification, minimizing solvent waste. researchgate.net

Solvent-free synthesis is a cornerstone of green chemistry, and its application has been demonstrated in the synthesis of para-menthane-3,8-diol from citronellal (B1669106), a related natural feedstock. beilstein-journals.org The reaction proceeds under solvent-free aqueous conditions, simplifying product separation and reducing waste. beilstein-journals.org Furthermore, modifications to existing synthetic routes, such as using sodium hypochlorite (NaOCl) with a 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) catalyst for oxidation, offer a greener alternative to traditional heavy metal oxidants. bris.ac.uk

The following table summarizes the application of green chemistry principles in the synthesis of this compound precursors.

| Green Chemistry Principle | Application in Synthesis of Precursors | Source |

| Use of Renewable Feedstocks | Utilization of naturally derived starting materials like (-)-2(S)-methylbutan-1-ol. researchgate.netscielo.brscielo.br | researchgate.netscielo.brscielo.br |

| Biocatalysis | Biocatalytic reduction of a C=C double bond using yeast in the synthesis of 3-methylpentan-2-one, a precursor to filbertone. google.com | google.com |

| Atom Economy | Aldol condensation reactions are inherently atom-economical, forming new C-C bonds with minimal byproduct formation. google.com | google.com |

| Use of Safer Solvents and Auxiliaries | Chemoenzymatic synthesis performed under non-anhydrous conditions, with purification by distillation, reducing the need for organic solvents. researchgate.net Solvent-free synthesis of citronellal derivatives. beilstein-journals.org | researchgate.netbeilstein-journals.org |

| Catalysis | Use of a TEMPO catalyst for oxidation as an alternative to stoichiometric heavy metal oxidants. bris.ac.uk Use of a dialuminum-substituted silicotungstate catalyst for efficient cyclization. acs.org | bris.ac.ukacs.org |

| Design for Energy Efficiency | Some reactions are initiated at room temperature, and exothermic reactions can proceed without external heating. scielo.br | scielo.br |

| Reduction of Derivatives | Chemoenzymatic sequences can avoid extensive protection-deprotection steps. researchgate.net | researchgate.net |

Process Intensification and Scalability of Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes.

The chemoenzymatic synthesis of filbertone is highlighted as a scalable alternative to purely chemical routes. researchgate.net The four-step aldol-based sequence is particularly amenable to scale-up because it avoids hazardous reagents and simplifies purification to distillation. researchgate.net Similarly, the sustainable process utilizing yeast for the reduction step is deemed highly suitable for large-scale green production. google.com The reaction conditions for the biocatalytic reduction, such as yeast and substrate concentrations, have been defined to facilitate scaling. google.com

However, scaling up complex multi-step syntheses, especially those involving numerous chiral centers, presents significant challenges, as seen in the broader pharmaceutical industry. unibestpharm.com While the synthesis of this compound precursors may be less complex than that of a drug like Eribulin, which has 19 chiral centers and a 62-step synthesis, the principles of ensuring robust and reproducible reactions at each step remain critical for successful scaling. unibestpharm.com

The table below outlines key considerations for the process intensification and scalability of synthetic routes to this compound precursors.

| Scalability Factor | Consideration for Synthetic Procedures | Source |

| Number of Synthetic Steps | A four-step chemoenzymatic synthesis is presented as a scalable alternative to more complex routes. researchgate.net A shorter synthesis is generally more cost-effective and generates less waste on a large scale. | researchgate.net |

| Reagent and Catalyst Cost/Availability | The use of commercially available starting materials like (-)-2(S)-methylbutan-1-ol and inexpensive reagents like acetaldehyde and 2-butanone is advantageous for large-scale production. google.comresearchgate.netscielo.brscielo.br | google.comresearchgate.netscielo.brscielo.br |

| Reaction Conditions | The ability to run reactions under non-anhydrous conditions and at moderate temperatures reduces operational complexity and cost. researchgate.netscielo.br | researchgate.netscielo.br |

| Purification Methods | The use of distillation for purification is highly scalable compared to chromatographic methods. researchgate.net | researchgate.net |

| Process Safety | Avoiding highly reactive and toxic reagents, such as certain heavy metal catalysts, improves the safety profile of the manufacturing process. google.comresearchgate.net | google.comresearchgate.net |

| Throughput | Biocatalytic steps can be optimized for substrate concentration to maximize throughput in a fermenter setup. google.com | google.com |

An in-depth analysis of the chiral molecule this compound necessitates a suite of advanced analytical methodologies to confirm its structure, assess its purity, and determine its stereochemical integrity. The volatile and non-polar nature of this chiral alkene dictates the selection of specific techniques capable of providing detailed information on its enantiomeric and chemical purity. This article focuses exclusively on the sophisticated analytical methods employed for the comprehensive characterization of this compound.

Theoretical and Computational Chemistry Studies of 5s 5 Methylhept 1 Ene

In Silico Screening for Novel Reactivity or Synthetic Pathways:No studies were identified that have utilized (5S)-5-methylhept-1-ene in in silico screening campaigns to discover new chemical reactions or to design novel synthetic routes.

Due to the absence of this specific scientific data, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline and inclusions. The creation of such an article would necessitate original computational research to be performed and validated.

Advanced Research Applications in Specialized Chemical Fields

Role as an Intermediate in the Synthesis of Complex Organic Molecules and Natural Product Analogues (e.g., Eribulin Intermediates)

While the direct utilization of (5S)-5-methylhept-1-ene as a documented intermediate in the synthesis of the complex anticancer drug Eribulin has not been explicitly detailed in available research, its potential as a chiral building block in the synthesis of complex organic molecules and natural product analogues is significant. Chiral molecules, such as this compound, are crucial starting materials in "chiral pool synthesis," a strategy that utilizes readily available enantiopure compounds from natural sources to construct complex stereochemically defined targets.

The synthesis of complex molecules like Eribulin involves the assembly of several chiral fragments. Although specific synthetic routes for Eribulin intermediates originating from this compound are not published, the principles of asymmetric synthesis suggest its potential utility. The stereocenter at the C5 position and the terminal double bond offer handles for a variety of chemical transformations to build more complex carbon skeletons with controlled stereochemistry. The development of synthetic routes to access such chiral building blocks is a key area of research in organic chemistry.

Contributions to the Development of Flavor and Fragrance Molecules through Precursor Derivatization

A significant application of derivatives of this compound lies in the field of flavor and fragrance chemistry. A closely related compound, (5S)-5-methylhept-1-en-4-one, serves as a direct precursor to the potent flavor molecule Filbertone (B1242023) ((E)-5-methylhept-2-en-4-one), which is the character impact compound of hazelnuts. scielo.brresearchgate.net

The synthesis of Filbertone can be achieved from a chiral precursor, (-)-2(S)-methylbutan-1-ol. This starting material is first oxidized to the corresponding aldehyde. Subsequent reaction with allyl bromide yields a diastereoisomeric mixture of (5S)-5-methylhept-1-en-4-ol. scielo.br This alcohol is then oxidized to the β,γ-unsaturated ketone, (5S)-5-methylhept-1-en-4-one. The final step involves an isomerization of the double bond from the β,γ-position to the more stable α,β-position, yielding (E)-(+)-5S-methylhept-2-en-4-one (Filbertone). scielo.br This transformation highlights how a derivative of the this compound scaffold is a key intermediate in producing a commercially important flavor molecule.

Table 1: Synthetic Pathway from a Precursor to Filbertone

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | (-)-2(S)-methylbutan-1-ol | Oxidizing agent | (S)-2-methylbutanal | Oxidation |

| 2 | (S)-2-methylbutanal | Allyl bromide | (5S)-5-methylhept-1-en-4-ol | C-C bond formation |

| 3 | (5S)-5-methylhept-1-en-4-ol | Pyridinium chlorochromate (PCC) | (5S)-5-methylhept-1-en-4-one | Oxidation |

| 4 | (5S)-5-methylhept-1-en-4-one | p-Toluenesulfonic acid (p-TsOH) | (E)-5-methylhept-2-en-4-one (Filbertone) | Isomerization |

Utilization in the Development of Analytical Markers for Food Authenticity and Quality Control (e.g., Filbertone in Hazelnut Products)

The derivative of this compound, Filbertone, is not only a significant flavor compound but also a crucial analytical marker for the authenticity and quality control of hazelnut products. mdpi.com Its presence and concentration can be used to determine the hazelnut content in various food items and to detect adulteration, for instance, of olive oil with hazelnut oil. researchgate.net

Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are employed to quantify the amount of Filbertone in products like hazelnut spreads. This allows for the classification of products based on their hazelnut content, providing a tool for quality assurance and consumer protection. The enantiomeric composition of Filbertone can also vary depending on the origin of the hazelnuts, offering a potential method for tracing the geographical source of the raw materials. researchgate.net

Exploration in Biocatalysis and Enzyme Engineering for Chiral Product Synthesis

Biocatalysis and enzyme engineering offer powerful tools for the synthesis of chiral molecules with high enantioselectivity. While direct enzymatic synthesis of this compound is not prominently documented, chemoenzymatic approaches are employed in the synthesis of its derivatives, such as enantioenriched (S)-5-methylhept-2-en-4-one. mdpi.comresearchgate.netresearchgate.net

One reported chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one utilizes an enzymatic hydrolysis step. mdpi.com This process often involves the use of lipases or esterases to selectively hydrolyze a racemic ester precursor, leading to the separation of enantiomers. This "chiral-pool" based chemoenzymatic synthesis demonstrates a green and scalable alternative to traditional synthetic methods that may rely on toxic reagents or harsh reaction conditions. mdpi.com The use of enzymes in this context underscores the growing importance of biocatalysis in producing high-value, enantiopure chemicals for various industries.

Application in Environmental Chemistry Research, particularly in Atmospheric Processes

As a volatile organic compound (VOC), this compound is expected to participate in atmospheric chemical processes. nih.govmdpi.com Alkenes, particularly those with terminal double bonds, are reactive towards common atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). nih.gov

The atmospheric degradation of this compound is likely initiated by these oxidants, leading to the formation of a variety of secondary products, including aldehydes, ketones, and secondary organic aerosols (SOAs). mdpi.com The reaction with ozone, known as ozonolysis, would cleave the double bond, leading to the formation of smaller carbonyl compounds. The reaction with hydroxyl radicals, a dominant daytime oxidant, can lead to the formation of peroxy radicals, which can then react further in the atmosphere, contributing to the formation of photochemical smog. The atmospheric lifetime of this compound will be determined by the concentrations of these oxidants and the rate constants of their reactions. mdpi.com While specific studies on the atmospheric chemistry of this compound are not widely available, the general reactivity of terminal alkenes provides a framework for understanding its potential environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.